![molecular formula C7H8BrNO2 B053160 4-Bromopyridine-2,6-dimethanol CAS No. 120491-88-5](/img/structure/B53160.png)
4-Bromopyridine-2,6-dimethanol
Overview
Description
4-Bromopyridine-2,6-dimethanol, also known as (4-bromopyridine-2,6-diyl)dimethanol, is a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .
Synthesis Analysis
The synthesis of 2-amino-4-bromopyridine, which is related to 4-Bromopyridine-2,6-dimethanol, involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another synthetic method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-2,6-dimethanol can be analyzed using software packages based on DFT and ab initio level .Chemical Reactions Analysis
4-Bromopyridine-2,6-dimethanol is a reagent used in the synthesis of novel isoquinoline derivatives . It’s also used in the synthesis of 2,6-diamino-4-bromopyridine .Physical And Chemical Properties Analysis
4-Bromopyridine-2,6-dimethanol has a molecular weight of 218.048, a density of 1.7±0.1 g/cm3, a boiling point of 369.7±37.0 °C at 760 mmHg, and a melting point of 158-160 °C .Scientific Research Applications
Organic Synthesis Intermediate
4-Bromopyridine-2,6-dimethanol is often used as an intermediate in organic synthesis . It can be used to synthesize other organic compounds, contributing to the development of a wide range of chemicals.
Catalyst
This compound can also serve as a catalyst in certain reactions . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2,6-dimethanol can be used in the synthesis of these bipyridine derivatives.
Use in Cross-Coupling Reactions
This compound can be used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling . These reactions are widely used in organic chemistry to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Use in Homocoupling Reactions
4-Bromopyridine-2,6-dimethanol can be used in metal-catalyzed homocoupling reactions, such as Ullmann and Wurtz coupling . These reactions are used to form symmetrical biaryls or diarylmethanes, which are common structures in many organic compounds.
Use in Electrochemical Methods
This compound can also be used in electrochemical methods . These methods use electricity to drive chemical reactions, and are used in a variety of fields, from the synthesis of organic compounds to the production of energy in batteries.
Mechanism of Action
Target of Action
It is known that bromopyridines are often used in organic synthesis as intermediates , suggesting that their targets could be a variety of organic compounds.
Mode of Action
4-Bromopyridine-2,6-dimethanol is an organic compound that contains a bromine atom and two methanol groups, indicating a certain level of reactivity . It can participate in various chemical reactions, serving as an intermediate in the synthesis of other organic compounds .
Pharmacokinetics
Its solubility in water, alcohol, and organic solvents suggests that it could have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromopyridine-2,6-dimethanol. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHIIERVIUJUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349071 | |
Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120491-88-5 | |
Record name | 4-Bromo-2,6-pyridinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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